molecular formula C9H13NO4S B5616920 3,4-dimethoxy-N-methylbenzenesulfonamide

3,4-dimethoxy-N-methylbenzenesulfonamide

Cat. No.: B5616920
M. Wt: 231.27 g/mol
InChI Key: UGKKGEWROLJCLF-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-methylbenzenesulfonamide (DMBS-Me) is a synthetic benzenesulfonamide derivative characterized by two methoxy groups at the 3- and 4-positions of the benzene ring and an N-methyl substitution on the sulfonamide moiety. This compound has garnered interest in pharmacological research due to its structural modifications aimed at enhancing bioavailability and biological activity. Derived from gallic acid (GA) analogues, DMBS-Me was synthesized to address GA’s limitations, such as poor oral permeability, by introducing methoxy and alkyl groups to improve lipophilicity and membrane penetration . Its applications are primarily explored in oncology, where it demonstrates cytotoxic effects and modulates oxidative stress in non-small cell lung carcinoma (NSCLC) cell lines .

Properties

IUPAC Name

3,4-dimethoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-10-15(11,12)7-4-5-8(13-2)9(6-7)14-3/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKKGEWROLJCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-methylbenzenesulfonamide typically involves the sulfonation of 3,4-dimethoxyaniline followed by methylation. The reaction conditions often include the use of sulfonyl chloride and a base such as pyridine or triethylamine to facilitate the sulfonation reaction. The methylation step can be achieved using methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dimethoxy-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit the activity of enzymes involved in folate synthesis. This inhibition can lead to antimicrobial effects by preventing the growth and replication of bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DMBS-Me belongs to a broader class of benzenesulfonamides, which exhibit diverse biological activities depending on their substituents. Below is a detailed comparison with key analogues and related sulfonamides:

Comparison with Gallic Acid-Derived Analogues

describes a series of GA-derived sulfonamides synthesized to enhance antioxidant capacity and oral permeability. Key structural and functional differences are summarized in Table 1.

Table 1: Comparison of DMBS-Me with Gallic Acid-Derived Analogues

Compound Substituents on Benzene Ring Sulfonamide Substitution Key Biological Findings
DMBS-Me 3,4-Dimethoxy N-Methyl Highest cytotoxicity in NSCLC cells; improved oxidative stress modulation
DMBS 3,4-Dimethoxy None (NH₂) Moderate cytotoxicity; lower lipophilicity than DMBS-Me
DMBS-Et 3,4-Dimethoxy N-Ethyl Reduced activity vs. DMBS-Me, likely due to steric hindrance
TMBS 3,4,5-Trimethoxy None (NH₂) Enhanced antioxidant capacity but lower cell permeability
MBS 4-Methoxy None (NH₂) Minimal cytotoxicity; baseline for structure-activity analysis

Key Observations :

  • N-Alkylation : The N-methyl group in DMBS-Me significantly enhances lipophilicity and oral absorption compared to DMBS (unsubstituted NH₂). This modification reduces polarity, facilitating membrane penetration and improving cytotoxicity in cancer cells .
  • Ethyl vs. Methyl : DMBS-Et’s larger ethyl group reduces efficacy compared to DMBS-Me, suggesting steric effects may hinder target interactions .
Comparison with Dimethylphenyl-Substituted Sulfonamides

and describe sulfonamides with dimethylphenyl groups (e.g., N-(2,3-dimethylphenyl)benzenesulfonamide). These compounds differ in substituent electronic properties:

  • Methoxy vs. In contrast, dimethylphenyl analogues (e.g., ’s compounds) feature electron-donating methyl groups, which reduce solubility in polar solvents but enhance hydrophobic interactions .
  • Biological Activity : Dimethylphenyl sulfonamides exhibit antibacterial and anti-enzymatic activities , whereas DMBS-Me’s methoxy groups favor redox modulation and cancer cell apoptosis .
Comparison with Heterocyclic Sulfonamides

lists sulfonamides with 5-membered heterocyclic substituents (e.g., sulfamethoxazole). These differ in pharmacokinetic and pharmacodynamic profiles:

  • Structural Complexity : Heterocyclic substituents (e.g., thiadiazole in sulfamethizole) enhance target specificity but increase synthetic complexity. DMBS-Me’s simpler structure allows easier synthesis and modification .
  • Mechanistic Differences : Sulfamethoxazole inhibits bacterial dihydropteroate synthase, while DMBS-Me’s methoxy groups likely interact with oxidative stress pathways (e.g., ROS scavenging) .
Physicochemical Properties

While explicit solubility or melting point data are unavailable in the provided evidence, inferences can be made:

  • Solubility : Methoxy groups enhance water solubility compared to dimethylphenyl analogues but reduce it relative to TMBS (additional methoxy) .

Q & A

What are the established synthetic methodologies for 3,4-dimethoxy-N-methylbenzenesulfonamide, and how can reaction parameters be optimized to enhance yield?

The synthesis typically involves sulfonylation of 3,4-dimethoxybenzenesulfonyl chloride with methylamine under controlled basic conditions. Critical parameters include maintaining low temperatures (0–5°C) to manage exothermic reactions, using a stoichiometric excess of methylamine (1.2–1.5 equivalents), and anhydrous solvents to prevent hydrolysis. Post-synthesis, multi-step purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is essential. Similar protocols for sulfonamide derivatives emphasize the importance of optimizing reaction time and solvent polarity to achieve yields >75% .

What crystallographic validation protocols are recommended for confirming the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement is the gold standard. Key steps include:

  • Hirshfeld atom refinement for precise H-atom positioning.
  • ORTEP-3 visualization to validate molecular geometry and thermal ellipsoids.
  • PLATON’s ADDSYM analysis to detect missed symmetry elements.
  • Convergence criteria: R1 < 5%, wR2 < 12%.
    Structural analogs like N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide have been successfully characterized using this workflow, with bond length discrepancies <0.02 Å .

How can researchers address discrepancies between experimental and computational NMR chemical shift data for this compound?

Resolve ambiguities via:

  • DFT calculations (B3LYP/6-311+G(d,p)) with solvent corrections (IEFPCM for DMSO-d6).
  • Cross-validation using DEPT-135 and HSQC experiments to assign methoxy (δ 3.8–4.1 ppm) and sulfonamide (δ 7.2–7.5 ppm) signals.
  • Molecular dynamics (MD) simulations to account for conformational flexibility if deviations exceed 0.3 ppm.
    Studies on related compounds highlight the role of solvent polarity in shifting aromatic proton resonances .

What advanced strategies exist for elucidating structure-activity relationships (SAR) of this compound derivatives?

Combinatorial approaches include:

  • Substituent modification : Vary methoxy positions (para/meta) or replace N-methyl with ethyl/cyclopropyl groups.
  • Bioisosteric replacement : Test carbamate or phosphonamide analogs.
  • ADMET profiling : Use parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition screening.
    For example, fluorinated derivatives exhibit enhanced blood-brain barrier penetration, while bulky substituents reduce metabolic clearance .

How should researchers design crystallization trials to obtain high-quality single crystals suitable for charge density studies?

  • Vapor diffusion : Use sitting-drop setups with dichloromethane/n-pentane (1:4 v/v) at 4°C.
  • Additive screening : Introduce 2% polyethylene glycol 4000 to improve crystal packing.
  • Hydrogen-bond engineering : Cocrystallize with 4-dimethylaminopyridine (0.1 molar ratio).
    Successful trials for N-substituted sulfonamides achieved mosaicity <0.5° and Rint <5% .

What mechanistic studies are recommended to investigate the compound’s potential as a carbonic anhydrase inhibitor?

  • Stopped-flow kinetics : Measure kcat/KM at pH 7.4 for isoforms CA II and IX.
  • Fluorescence polarization : Determine Kd using fluorescein-labeled sulfonamide.
  • Molecular dynamics (AMBER20) : Map sulfonamide-Zn²+ coordination dynamics.
    Fluorinated analogs show 10-fold higher affinity due to enhanced electrostatic interactions with active-site residues .

How can time-resolved spectroscopic techniques clarify photodegradation pathways under UV exposure?

  • Transient absorption spectroscopy (Nd:YAG laser, 266 nm excitation) identifies quinone methide intermediates.
  • LC-MS analysis : Track λmax shifts at 290 nm (methoxy π→π* transitions) and quantify C-S bond cleavage (Ea via Arrhenius plots).
    Comparative studies with 3,4-diethoxy derivatives reveal methoxy groups accelerate degradation by 30% due to electron-donating effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-dimethoxy-N-methylbenzenesulfonamide
Reactant of Route 2
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